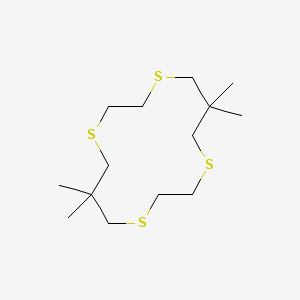
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane is a sulfur-containing macrocyclic compound This compound is notable for its unique structure, which includes four sulfur atoms and four methyl groups, making it a tetrathiacyclotetradecane derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromo-2,3-dimethylbutane with sodium sulfide in a polar solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur-related biochemical processes.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane exerts its effects often involves its ability to coordinate with metal ions. The sulfur atoms in the compound can donate lone pairs of electrons to metal centers, forming stable complexes. These interactions can influence various molecular pathways and processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: Lacks the methyl groups present in 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane.
1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of sulfur, leading to different chemical properties and applications.
Uniqueness
This compound is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring specific sulfur-metal interactions.
Propriétés
Numéro CAS |
119930-95-9 |
|---|---|
Formule moléculaire |
C14H28S4 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
6,6,13,13-tetramethyl-1,4,8,11-tetrathiacyclotetradecane |
InChI |
InChI=1S/C14H28S4/c1-13(2)9-15-5-7-17-11-14(3,4)12-18-8-6-16-10-13/h5-12H2,1-4H3 |
Clé InChI |
UUEZVXVMCVLDQV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSCCSCC(CSCCSC1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















